molecular formula C14H17NO3 B2766003 tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate CAS No. 1936719-29-7

tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate

Cat. No.: B2766003
CAS No.: 1936719-29-7
M. Wt: 247.294
InChI Key: CPFIFHWCJUUTOI-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate: is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a tert-butyl group, a phenyl ring, and a carbamate functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(prop-2-enoyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of various functional groups on biological activity. It is also used in the development of new pharmaceuticals .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the carbamate group allows it to form stable complexes with enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • tert-Butyl N-phenylcarbamate
  • tert-Butyl N-(3-methylphenyl)carbamate
  • tert-Butyl N-(4-methoxyphenyl)carbamate

Comparison: tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate is unique due to the presence of the prop-2-enoyl group, which imparts distinct reactivity and properties compared to other similar compounds. This group allows for specific interactions and reactions that are not possible with other tert-butyl carbamates .

Properties

IUPAC Name

tert-butyl N-(3-prop-2-enoylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-5-12(16)10-7-6-8-11(9-10)15-13(17)18-14(2,3)4/h5-9H,1H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFIFHWCJUUTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936719-29-7
Record name tert-butyl N-[3-(prop-2-enoyl)phenyl]carbamate
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